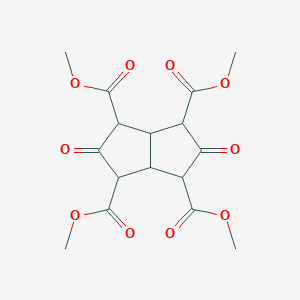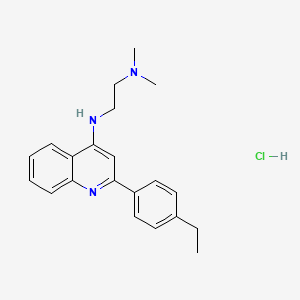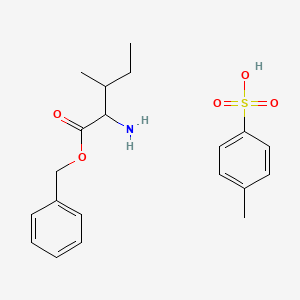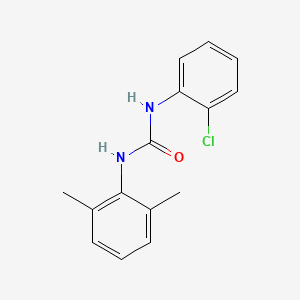
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an amino group, a chloroethoxy group, and a phenylmethanone moiety attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and ethyl bromoacetate under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of the benzofuran ring followed by catalytic hydrogenation can yield the amino derivative.
Attachment of Chloroethoxy Group: The chloroethoxy group can be introduced through nucleophilic substitution reactions. For instance, reacting the amino-benzofuran derivative with 2-chloroethanol in the presence of a base can yield the desired product.
Formation of Phenylmethanone Moiety: The phenylmethanone moiety can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloroethoxy group to an ethoxy group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or ethoxy derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
(3-Amino-7-(2-bromoethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a bromoethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-methoxyethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-ethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness:
- The presence of the chloroethoxy group in (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the amino group, chloroethoxy group, and phenylmethanone moiety in the benzofuran ring makes this compound distinct in terms of its chemical and physical properties.
Properties
CAS No. |
882865-27-2 |
|---|---|
Molecular Formula |
C17H14ClNO3 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
[3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2 |
InChI Key |
FJPYFFATSUVWJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)


![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)



![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)



